molecular formula C20H30O2 B1221560 17beta-Hydroxy-1,17-dimethylestr-5(10)-en-3-one CAS No. 4712-25-8

17beta-Hydroxy-1,17-dimethylestr-5(10)-en-3-one

Cat. No. B1221560
CAS RN: 4712-25-8
M. Wt: 302.5 g/mol
InChI Key: LNILKVZKBQKVRH-HCHYHSJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17beta-Hydroxy-1,17-dimethylestr-5(10)-en-3-one is an oxo steroid.

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

17beta-Hydroxy-1,17-dimethylestr-5(10)-en-3-one is a significant compound in scientific research, primarily for its role in enzyme inhibition, particularly of 17beta-hydroxysteroid dehydrogenases (17beta-HSDs). These enzymes are crucial in regulating the bioavailability of estrogens and androgens, implicating potential therapeutic applications in diseases related to steroid metabolism, including breast and prostate cancer, as well as endometriosis (Fischer et al., 2005).

Development of Specific Inhibitors for Steroid-Dependent Diseases

Research has focused on developing specific inhibitors of 17beta-HSDs for therapeutic applications in breast and prostate cancer, and endometriosis. These efforts are still at an early stage, but show promise for effective treatment of steroid-dependent diseases (Day et al., 2008).

Molecular Modeling and Drug Design

Molecular modeling studies and the synthesis of related compounds have contributed to understanding the structural requirements for inhibiting 17beta-HSDs. This research is instrumental in drug design, particularly for targeting specific enzymes involved in steroid hormone metabolism (Moeller & Adamski, 2009).

Impact on Steroid Hormone Metabolism and Disease Progression

These studies provide insights into the complex metabolic interconnectivity of 17beta-HSDs and their roles in the progression of diseases related to steroid metabolism. This understanding is critical for developing targeted therapies for these conditions (Moeller & Adamski, 2009).

properties

CAS RN

4712-25-8

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-17-hydroxy-1,13,17-trimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16(18(12)13)6-8-19(2)17(15)7-9-20(19,3)22/h12,15-17,22H,4-11H2,1-3H3/t12?,15-,16+,17+,19+,20+/m1/s1

InChI Key

LNILKVZKBQKVRH-HCHYHSJESA-N

Isomeric SMILES

CC1CC(=O)CC2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C)O)C

SMILES

CC1CC(=O)CC2=C1C3CCC4(C(C3CC2)CCC4(C)O)C

Canonical SMILES

CC1CC(=O)CC2=C1C3CCC4(C(C3CC2)CCC4(C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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